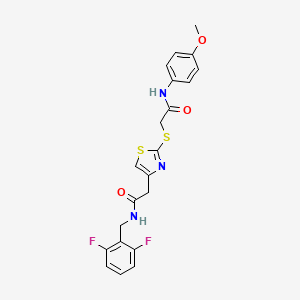

![molecular formula C17H15BrN2O4S2 B2396417 N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-05-2](/img/structure/B2396417.png)

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BBTP and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.

Aplicaciones Científicas De Investigación

- Synthesis and Characterization : The compound was synthesized from glutaric acid and various 2-amino thiazoles using an efficient method at ambient temperature. Physicochemical techniques, X-ray crystallography, and second harmonic generation (SHG) analysis were employed for characterization .

- Band Gap and Space Group : Compounds with a non-centrosymmetric space group exhibited a larger band gap than those with a centrosymmetric space group. Larger band gaps correlate with enhanced SHG properties. Additionally, the distinctive S⋯O interaction influenced the crystal’s geometry and conformational control .

Cytotoxicity and Anti-Cancer Activity

The compound has been evaluated for its cytotoxic effects and anti-cancer potential:

- Isoxazole Derivatives : Isoxazole derivatives of this compound were synthesized and tested. They exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines .

Fluorescent Probe for Cysteine (Cys) Sensing

The compound has been used as a fluorescent probe for selectively sensing cysteine:

- Fluorescent Probe : A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed. In the presence of cysteine (Cys), BT-AC exhibited a significant fluorescence enhancement with a large Stokes shift. This selectivity makes it useful for detecting Cys over other analytes .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . These compounds are believed to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with these compounds .

Biochemical Pathways

The compound likely affects the p53 pathway, leading to cell cycle arrest and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .

Result of Action

The compound’s action results in the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53 and the alteration of key mitochondrial proteins, leading to the acceleration of caspase expression and the initiation of apoptosis .

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLWQGNGFOHENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)

![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)